molecular formula C5H9NO B231805 2-Pentenamide CAS No. 15856-96-9

2-Pentenamide

Cat. No.: B231805
CAS No.: 15856-96-9
M. Wt: 99.13 g/mol
InChI Key: MZDYAVCNKNXCIS-ONEGZZNKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentenamide can be synthesized through several methods. One common approach involves the reaction of pent-2-enoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst and elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, this compound can be produced using continuous flow reactors, which allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Pentenamide undergoes various chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the carbon atoms adjacent to the double bond can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products Formed:

    Oxidation: Epoxides, diols.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Pentenamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Studies have explored its potential as a precursor for biologically active compounds.

    Medicine: Research is ongoing to investigate its potential therapeutic properties.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Pentenamide exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the double bond is activated by the oxidizing agent, leading to the formation of epoxides or diols. In reduction reactions, the amide group is reduced to an amine through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

    2-Butenamide: Similar structure but with a shorter carbon chain.

    2-Hexenamide: Similar structure but with a longer carbon chain.

    2-Pentanamide: Similar structure but without the double bond.

Uniqueness: 2-Pentenamide is unique due to the presence of both a double bond and an amide group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and industrial applications.

Properties

IUPAC Name

(E)-pent-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H2,6,7)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDYAVCNKNXCIS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15856-96-9, 197841-67-1
Record name 2-Pentenamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-PENTENAMIDE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XU67S9XU2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of (3R,4R,5R)-5-ethenyl-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-4-ol (18 mg, 0.099 mmol) was prepared in ClCH2CH2Cl (200 μL) at 23° C. under an open atmosphere. To a stirred solution of (S,Z)-5-((2R,3R,5S,6S)-2,5-dimethyl-6-((E)-3-methylpenta-2,4-dienyl)-tetrahydro-2H-pyran-3-ylamino)-5-oxopent-3-en-2-yl morpholine-4-carboxylate (26 mg, 0.062 mmol) in ClCH2CH2Cl (200 μL) was added the solution of (3R,4R,5R)-5-ethenyl-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-4-ol (100 μL), benzoquinone (1.4 mg, (0.012 mmol), followed by Grela catalyst (1.5 mg, 2.2 μmol) at 23° C. under an open atmosphere. The reaction mixture was then heated to 42° C. After 3 h at the same temperature, additional Grela catalyst (1.5 mg, 2.2 μmol) and (3R,4R,5R)-5-ethenyl-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-4-ol (100 μL) were added. After 11 total hours, the reaction was concentrated under reduced pressure. The resulting residue was purified by flash chromatography (10→80% EtOAc in hexanes) on silica gel (8 mL) to give (2Z,4S)-4-[(morpholinylcarbonyl)oxy]-N-[2R,3R,5S,6S)-tetrahydro-6-[(2E,4E)-5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methyl-2,4-pentadien-1-yl]-2,5-dimethyl-2H-pyran-3-yl]-2-Pentenamide (10.4 mg, 29%), and a mixture of (S,Z)-5-((2R,3R,5S,6S)-2,5-dimethyl-6-((E)-3-methylpenta-2,4-dienyl)-tetrahydro-2H-pyran-3-ylamino)-5-oxopent-3-en-2-ylmorpholine-4-carboxylate and (3R,4R,5R)-5-ethenyl-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-4-ol (22.1 mg).
Quantity
200 μL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
solvent
Reaction Step Two
[Compound]
Name
catalyst
Quantity
1.5 mg
Type
catalyst
Reaction Step Three
Quantity
100 μL
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst
Quantity
1.5 mg
Type
catalyst
Reaction Step Four
Yield
29%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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